N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a complex organic compound notable for its unique combination of functional groups, which includes a cyclohexene ring, a pyrrolidinone ring, and an ethanediamide backbone. The compound is classified as an organic amide and has potential applications in medicinal chemistry and drug development due to its structural features that may interact with biological targets.
The compound can be sourced from chemical suppliers specializing in research-grade chemicals. Its molecular formula is , with a molecular weight of approximately 344.42 g/mol. The purity of commercially available samples typically exceeds 95% .
This compound falls under the category of amide derivatives, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. Its specific structure allows it to be classified further based on its functional groups and potential biological activity.
The synthesis of N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide generally involves several steps:
The synthesis may require specific reagents such as strong bases (e.g., sodium hydride) and solvents like dimethylformamide or tetrahydrofuran to ensure efficient coupling of the intermediates. Reaction conditions such as temperature and time must be optimized to maximize yield and purity.
The molecular structure of N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide can be represented using various structural notations:
InChI=1S/C20H24N2O2/c23-19(21-12-10-15-5-2-1-3-6-15)20(24)22-13-11-16-8-9-18(26-16)17-7-4-14
This indicates the connectivity of atoms within the molecule, highlighting its complex structure.
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide can undergo various chemical reactions:
Common reagents for these reactions include:
The reaction conditions—such as temperature, solvent choice, and pH—are crucial for achieving desired outcomes and maximizing yields .
The mechanism of action for N'-[2-(cyclohex-1-en-1-yethyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yphenyl]ethanediamide involves interactions with specific molecular targets, such as enzymes or receptors within biological systems. These interactions can modulate various biochemical pathways, potentially influencing physiological responses.
Current research is focused on identifying precise molecular targets and elucidating the pathways involved in the compound's effects, particularly in medicinal contexts where it may exhibit therapeutic properties .
The physical properties of N'-[2-(cyclohexenyl)ethyl]-N-[4-methyl-(2-pyrrolidinone)-phenyl]ethanediamide include:
Chemical properties include:
Relevant data regarding melting point, boiling point, and other specific characteristics are often determined through experimental methods during synthesis and characterization .
N'-[2-(cyclohexenyl)ethyl]-N-[4-methyl-(2-pyrrolidinone)-phenyl]ethanediamide has several potential applications in scientific research:
CAS No.: 142434-22-8
CAS No.: 16606-62-5
CAS No.: 158905-17-0
CAS No.:
CAS No.: 13463-39-3